{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene
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Overview
Description
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties. It contains a benzene ring substituted with a trichloroethyl group and a pentylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene typically involves the reaction of benzene with trichloroethanol and pentylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- {[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}benzene
Uniqueness
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentylsulfanyl group can influence the compound’s reactivity and interactions compared to its shorter-chain analogs.
Properties
CAS No. |
88649-68-7 |
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Molecular Formula |
C13H17Cl3S2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C13H17Cl3S2/c1-2-3-7-10-17-12(13(14,15)16)18-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |
InChI Key |
TXGQAKZLFAXGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(C(Cl)(Cl)Cl)SC1=CC=CC=C1 |
Origin of Product |
United States |
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